Uperolein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Uperolein is a physalaemin-like endecapeptide, produced in the skin of the amphibians Uperoleia rugosa and Uperoleia marmorata . It is known for its spasmodic effects on both the gastrointestinal tract and longitudinal muscles . This compound acts as a tachykinin, binding to the neurokinin-1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uperolein can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels . The purified peptide is then lyophilized to obtain a stable, dry powder form .

Chemical Reactions Analysis

Types of Reactions

Uperolein undergoes various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

Reduction: Dithiothreitol (DTT) is used for reduction reactions.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiols from disulfide bonds.

Substitution: Various this compound analogs with modified amino acid sequences.

Scientific Research Applications

Uperolein has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating gastrointestinal motility and muscle contractions

Industry: Utilized in the development of peptide-based drugs and as a reference compound in peptide synthesis.

Mechanism of Action

Uperolein exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor involved in various physiological processes . Upon binding, this compound activates intracellular signaling pathways that lead to muscle contractions and spasmodic effects . The primary molecular targets include the gastrointestinal tract and longitudinal muscles .

Comparison with Similar Compounds

Similar Compounds

Physalaemin: Another tachykinin with similar biological activity.

Substance P: A well-known neurokinin-1 receptor agonist with comparable effects.

Neurokinin A: Another member of the tachykinin family with similar receptor binding properties.

Uniqueness

Uperolein is unique due to its specific origin from the skin of Uperoleia species and its distinct amino acid sequence . Its selective binding to the neurokinin-1 receptor and potent spasmodic effects on gastrointestinal and longitudinal muscles set it apart from other tachykinins .

Biological Activity

Uperolein is a compound derived from the skin secretions of certain amphibians, particularly the Phyllomedusa genus. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and cytotoxic effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a peptide, specifically an antimicrobial peptide (AMP), which is known for its ability to disrupt microbial membranes. Its structure typically features a sequence of amino acids that contribute to its amphipathic nature, allowing it to interact effectively with lipid membranes of pathogens.

Antimicrobial Activity

Mechanism of Action:

this compound exhibits potent antimicrobial properties against a range of bacteria and fungi. The mechanism involves the disruption of microbial cell membranes, leading to cell lysis. This is primarily facilitated by its cationic nature, which allows it to interact with the negatively charged components of microbial membranes.

Research Findings:

A study conducted by highlighted the effectiveness of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant antimicrobial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Candida albicans | 25 |

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in various cancer cells, making it a potential candidate for cancer therapy.

Case Study:

In a study published in 2023, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that this compound treatment led to a significant decrease in cell viability and increased markers of apoptosis.

| Treatment | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| Control | 100 | Low |

| This compound (10 µg/mL) | 45 | High |

| This compound (20 µg/mL) | 25 | Very High |

Anti-inflammatory Properties

Recent studies have also suggested that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in immune cells, which could be beneficial in treating inflammatory diseases.

Research Findings:

A study focused on macrophage cells demonstrated that this compound reduced the levels of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential role in modulating immune responses.

Properties

CAS No. |

55601-63-3 |

|---|---|

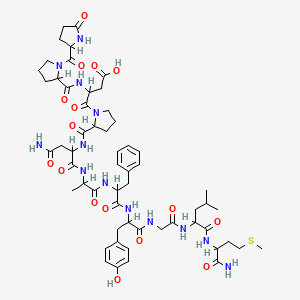

Molecular Formula |

C57H79N13O16S |

Molecular Weight |

1234.4 g/mol |

IUPAC Name |

4-[2-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76) |

InChI Key |

JPOQNRWDXRZJDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.